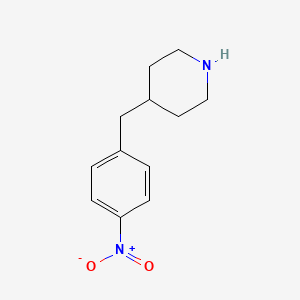

4-(4-Nitrobenzyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Nitrobenzyl)piperidine is a compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrobenzyl)piperidine consists of a piperidine ring substituted with a nitrobenzyl group . The exact 3D structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis

4-(4-Nitrobenzyl)piperidine is predicted to have a boiling point of 372.1±22.0 °C and a density of 1.143±0.06 g/cm3 . Its pKa value is predicted to be 10.48±0.10 .Aplicaciones Científicas De Investigación

- Significance : These synthetic derivatives find applications in over twenty classes of pharmaceuticals and natural alkaloids .

Synthesis of Piperidine Derivatives

Pharmacological Applications

Safety and Hazards

The safety data sheet for 4-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

Mecanismo De Acción

Target of Action

4-(4-Nitrobenzyl)piperidine is a chemical compound that has been used in scientific studies as a model nucleophile . It is designed to mimic the mammalian mixed-function oxidase enzymes and is used to activate target compounds to reactive electrophiles .

Mode of Action

The compound interacts with its targets through a chemical activation system (CAS). The CAS activates target compounds to reactive electrophiles, which are then assayed by reaction with 4-(4-Nitrobenzyl)piperidine . This interaction results in a violet color following alkylation .

Biochemical Pathways

It is known that the compound is involved in the activation of target compounds to reactive electrophiles , which could potentially affect various biochemical pathways.

Result of Action

The primary result of the action of 4-(4-Nitrobenzyl)piperidine is the activation of target compounds to reactive electrophiles . This activation is detected by a change in color to violet following alkylation .

Propiedades

IUPAC Name |

4-[(4-nitrophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWJNEWPWOHGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrobenzyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)

![6-(Tert-butylsulfonyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2442450.png)